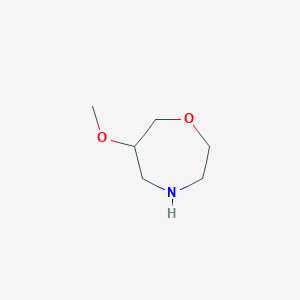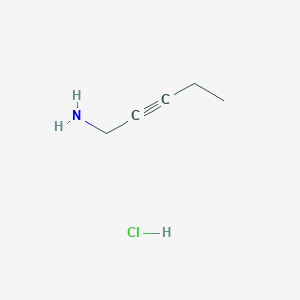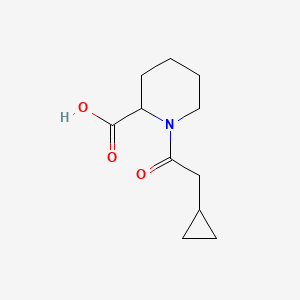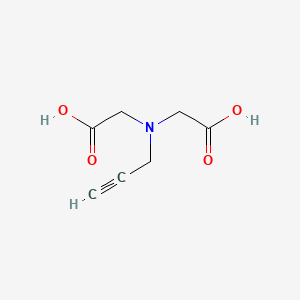
2,2'-(Prop-2-yn-1-ylazanediyl)diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid is an organic compound with the molecular formula C7H9NO4 It is characterized by the presence of a prop-2-yn-1-yl group attached to an azanediyl diacetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid typically involves the reaction of propargylamine with diacetic acid derivatives. One common method includes:
Starting Materials: Propargylamine and diacetic acid.
Reaction Conditions: The reaction is usually carried out in an aqueous medium with a suitable catalyst, such as a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution reaction.
Procedure: Propargylamine is added to a solution of diacetic acid under stirring. The mixture is heated to a specific temperature (usually around 60-80°C) for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain pure 2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid may involve continuous flow reactors to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize production while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azanediyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in aqueous or organic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can participate in covalent bonding with active sites, while the diacetic acid moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-(Methylazanediyl)diacetic acid: Similar structure but with a methyl group instead of a prop-2-yn-1-yl group.
Iminodiacetic acid: Lacks the prop-2-yn-1-yl group and has a simpler structure.
Uniqueness
2,2’-(Prop-2-yn-1-ylazanediyl)diacetic acid is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets that are not possible with simpler compounds like iminodiacetic acid.
Eigenschaften
Molekularformel |
C7H9NO4 |
|---|---|
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
2-[carboxymethyl(prop-2-ynyl)amino]acetic acid |
InChI |
InChI=1S/C7H9NO4/c1-2-3-8(4-6(9)10)5-7(11)12/h1H,3-5H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
PJZLRSBZQYZNOL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN(CC(=O)O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




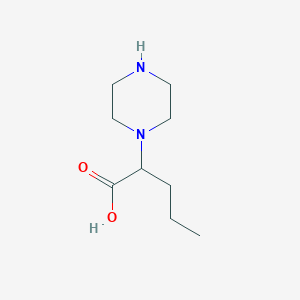
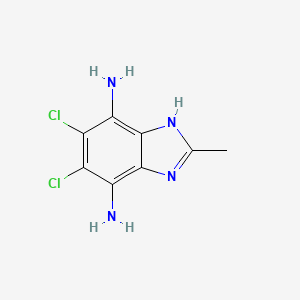

![Methyl7-chloropyrazolo[1,5-a]pyridine-4-carboxylate](/img/structure/B13516586.png)

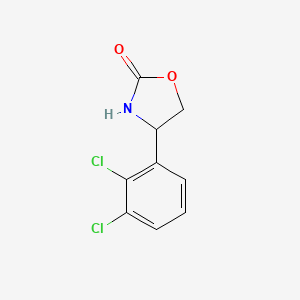
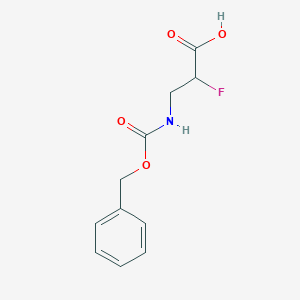
![3-{[(Benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B13516599.png)
![4-Methyl-2-oxabicyclo[2.1.1]hexan-3-one](/img/structure/B13516600.png)
